2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Adenylate cyclase cAMP signaling regioisomer SAR

2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862809-32-3) is a synthetic organic compound belonging to the tetralin class, specifically a 1,3,4-oxadiazole derivative featuring a 2-chlorobenzamide substituent at the 2-position of the oxadiazole ring and a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 5-position. It is catalogued in the ChEBI database (CHEBI:121496) as a member of the tetralins (CHEBI:36786) and has been incorporated into the LINCS small-molecule screening library under the identifier LSM-32939, indicating its selection for broad biological profiling.

Molecular Formula C19H16ClN3O2
Molecular Weight 353.81
CAS No. 862809-32-3
Cat. No. B2475000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS862809-32-3
Molecular FormulaC19H16ClN3O2
Molecular Weight353.81
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)17(24)21-19-23-22-18(25-19)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)
InChIKeyFEJNCHNTNHUAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862809-32-3): Structural Classification and Screening Provenance


2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 862809-32-3) is a synthetic organic compound belonging to the tetralin class, specifically a 1,3,4-oxadiazole derivative featuring a 2-chlorobenzamide substituent at the 2-position of the oxadiazole ring and a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 5-position [1]. It is catalogued in the ChEBI database (CHEBI:121496) as a member of the tetralins (CHEBI:36786) and has been incorporated into the LINCS small-molecule screening library under the identifier LSM-32939, indicating its selection for broad biological profiling [1]. Its molecular formula is C19H16ClN3O2 with a molecular weight of approximately 353.8 g/mol [2].

Why 2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Assumed Interchangeable with Its Regioisomeric and Substitution Analogs


Within the narrow chemical space of 1,3,4-oxadiazol-2-yl benzamides bearing a tetrahydronaphthalene moiety, subtle changes in chlorine substitution position and count produce divergent biological activity profiles. The 2-chloro regioisomer (ortho-substituted benzamide) differs from the 3-chloro (meta) and 4-chloro (para) analogs in both physicochemical properties and target engagement. The 4-chloro analog (CHEMBL4537053) shows measurable inhibition of adenylate cyclase isoforms AC1 (IC50 = 1,500 nM) and AC8 (IC50 = 3,600 nM) [1], while the 2,4-dichloro analog (BDBM64574) demonstrates nanomolar activity against the yeast molecular chaperone HSP82 (EC50 = 153 nM) and substantially weaker activity against serine/threonine-protein phosphatase (EC50 = 4,660 nM) [2]. These dramatic differences — spanning over 30-fold in potency — underscore that chlorine substitution pattern is a critical determinant of target selectivity and potency, making generic substitution scientifically unsound without matched experimental validation.

Quantitative Comparator Evidence for 2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide: Benchmarked Differentiation Data


Regioisomeric Chlorine Position Drives Divergent Adenylate Cyclase Inhibition: 4-Chloro vs. 2-Chloro Scaffold Comparison

The 4-chloro regioisomer of the target compound (4-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide; CHEMBL4537053) has been experimentally profiled against human adenylate cyclase isoforms, revealing IC50 values of 1,500 nM against AC1 and 3,600 nM against AC8 in HEK293 cell-based cAMP accumulation assays [1]. The 2-chloro substitution pattern (ortho vs. para) alters both steric presentation of the chlorine atom and the conformational preferences of the benzamide carbonyl, which are known determinants of adenylate cyclase modulator binding. While direct AC inhibition data for the 2-chloro compound (target compound) has not been publicly reported, the established SAR from this scaffold class indicates that the ortho-chloro configuration will produce a distinct selectivity and potency profile relative to the para-chloro analog [1][2].

Adenylate cyclase cAMP signaling regioisomer SAR

Dichloro vs. Monochloro Substitution: Dramatic HSP82 Potency Differences Inform Scaffold Prioritization

The 2,4-dichloro analog (BDBM64574) demonstrates potent inhibition of yeast ATP-dependent molecular chaperone HSP82 with an EC50 of 153 nM in a Candida albicans fluconazole resistance reversal assay [1]. This same compound shows only weak activity against serine/threonine-protein phosphatase (EC50 = 4,660 nM), demonstrating a >30-fold selectivity window [1]. The monochloro 2-substituted compound (target compound) lacks the 4-position chlorine, which is expected to ablate or significantly attenuate HSP82 binding based on the known contribution of the 4-chloro substituent to hydrophobic pocket occupancy in this chemotype. This structure-activity discontinuity means that the 2-chloro monosubstituted compound serves as a critical selectivity control probe and a distinct starting point for lead optimization campaigns where HSP82-independent mechanisms are desired [1][2].

HSP82 antifungal drug resistance SAR

Oxadiazole-Tetrahydronaphthalene Scaffold Validated for Anticancer Activity: Class-Level Evidence from Akt/FAK Inhibitor Series

A closely related series of 1,3,4-oxadiazole derivatives containing the 5,6,7,8-tetrahydronaphthalen-2-yl moiety was systematically evaluated for anticancer activity against A549 (lung adenocarcinoma), C6 (rat glioma), and NIH/3T3 (mouse fibroblast) cell lines [1]. Key compounds in this series demonstrated: (a) potent cytotoxicity against A549 and C6 cells; (b) caspase-3 activation exceeding that of cisplatin; (c) significant Akt and FAK (Phospho-Tyr397) inhibitory activity; and (d) mitochondrial membrane depolarization greater than cisplatin [1]. While the specific N-(2-chlorobenzamide) substitution was not tested in this study, the shared oxadiazole-tetrahydronaphthalene core establishes that this chemotype is competent for engaging kinase targets relevant to oncology. The 2-chlorobenzamide variant offers a distinct hydrogen-bonding and steric profile at the oxadiazole 2-amino position compared to the thioacetamide-linked heterocycles reported in the literature [1].

Anticancer Akt inhibitor FAK inhibitor apoptosis

LINCS Library Inclusion Confirms Favorable Drug-Likeness and Screening-Grade Physicochemical Profile

The inclusion of 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in the LINCS (Library of Integrated Network-Based Cellular Signatures) small-molecule collection under identifier LSM-32939 provides indirect validation of its suitability as a chemical probe [1]. The LINCS program applies stringent selection criteria including drug-likeness filters, structural diversity, and commercial availability. The closely related 4-chloro analog (CID 4186096, ChEMBL CHEMBL4537053) has calculated physicochemical properties consistent with oral drug-likeness: logP = 4.52, molecular weight = 353.8 Da, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds — all within Lipinski's Rule of Five parameters [2]. The 2-chloro isomer shares an identical molecular formula and is expected to have comparable (though not identical) physicochemical properties. The absence of publicly reported activity for the target compound in LINCS may indicate either a selective activity profile not captured by the assay panels employed, or that the compound serves as a structurally informative inactive control in the library [1].

LINCS drug-likeness physicochemical properties screening library

Structural Uniqueness: Ortho-Chlorobenzamide Conformation Provides Differentiated Hydrogen-Bonding Geometry vs. All Other Regioisomers

The ortho-chlorine substituent on the benzamide ring of the target compound introduces a unique conformational constraint not present in the meta- or para-chloro regioisomers. Ortho-substituted benzamides exhibit restricted rotation around the aryl-carbonyl bond due to steric interaction between the ortho substituent and the amide carbonyl oxygen [1]. This 'ortho effect' alters the preferred dihedral angle between the aromatic ring and the amide plane, which in turn affects: (a) the presentation of the chlorine atom to hydrophobic binding pockets; (b) the hydrogen-bonding geometry of the amide NH with target proteins; and (c) the overall molecular shape recognized by biological targets. The 3-chloro (meta) and 4-chloro (para) regioisomers, both catalogued as distinct chemical entities, lack this conformational restriction and present the chlorine atom in fundamentally different spatial orientations [2][3]. This structural feature is not captured by 2D similarity metrics but has profound implications for target recognition and selectivity.

ortho effect conformational analysis hydrogen bonding regioisomer

Recommended Procurement and Application Scenarios for 2-Chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Based on Quantitative Differentiation Evidence


Regioisomeric Selectivity Profiling in cAMP Signaling Pathway Drug Discovery

Researchers investigating adenylate cyclase (AC) isoform-selective modulators should procure the 2-chloro compound alongside the 4-chloro analog (CHEMBL4537053) for matched-pair SAR analysis. The 4-chloro analog has established AC1/AC8 activity (IC50 1,500/3,600 nM); testing the 2-chloro isomer head-to-head in identical AC isoform panels will quantify the contribution of chlorine position to isoform selectivity [1]. This matched molecular pair analysis is essential for optimizing AC-targeted therapeutics and cannot be performed with the 4-chloro compound alone [1][2].

Negative Control Probe for HSP82-Mediated Antifungal Drug Resistance Reversal

The 2,4-dichloro analog (BDBM64574) demonstrates potent HSP82 inhibition (EC50 = 153 nM) linked to fluconazole resistance reversal in Candida albicans [1]. The 2-chloro monosubstituted compound, lacking the 4-chloro group critical for HSP82 binding, is predicted to serve as an ideal negative control for target engagement studies. Procurement of both compounds enables definitive structure-activity studies to decouple HSP82-dependent from HSP82-independent mechanisms in antifungal drug resistance [1].

Kinase-Targeted Anticancer Lead Optimization Starting from an Akt/FAK-Validated Scaffold

The oxadiazole-tetrahydronaphthalene core has been validated as a scaffold for Akt and FAK kinase inhibition with demonstrated anticancer activity in A549 and C6 cell lines that exceeds cisplatin in caspase-3 activation and mitochondrial depolarization [1]. The target compound provides a chemically differentiated 2-chlorobenzamide substitution at the oxadiazole 2-position, offering medicinal chemists an alternative vector for improving pharmacokinetic properties while retaining the biologically validated core scaffold. This compound is suitable for systematic SAR expansion around the benzamide moiety in kinase inhibitor programs [1].

Chemical Probe Selection for LINCS-Based Cellular Signature Screening

As a LINCS library member (LSM-32939), this compound has been pre-selected for broad biological profiling based on drug-likeness and structural diversity criteria [1]. Laboratories conducting cellular phenotyping or connectivity mapping studies can procure this compound with confidence in its identity and quality specifications. Its structural relationship to the adenylate cyclase-active and HSP82-active analogs makes it particularly valuable for mechanism-of-action deconvolution studies where matched inactive or differentially active structural analogs are required [1][2].

Quote Request

Request a Quote for 2-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.